1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with methyl and phenyl groups, as well as an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylbenzaldehyde with thiosemicarbazide can yield the thiazole ring, which can then be further modified to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. The use of continuous flow reactors and other advanced technologies could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanal or 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanoic acid.
Scientific Research Applications
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethan-1-ol: Similar in structure but with a methoxy group instead of a thiazole ring.
4-Methylacetophenone: Contains a methyl group and a phenyl ring but lacks the thiazole and ethan-1-ol moieties.
1-(4-Methylphenyl)-2-(4-methylphenyl)ethanone: Similar aromatic structure but different functional groups.
Uniqueness
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol is unique due to the presence of both a thiazole ring and an ethan-1-ol group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7,10,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZVBVOICRWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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